molecular formula C22H28N4O2 B4834936 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4834936
M. Wt: 380.5 g/mol
InChI Key: KBAODRCBGKUVTE-UHFFFAOYSA-N
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Description

The compound 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one belongs to the quinazolinone class, characterized by a bicyclic core structure with nitrogen atoms at positions 1, 3, and 5. Key structural features include:

  • 4-methyl group: Enhances steric bulk and may influence electronic properties.
  • 7-(2-methylphenyl): An ortho-substituted aromatic ring, introducing steric hindrance and moderate electron-donating effects.
  • 2-[(2-morpholin-4-ylethyl)amino]: A polar morpholine-containing side chain, likely improving solubility and enabling hydrogen bonding.

Properties

IUPAC Name

4-methyl-7-(2-methylphenyl)-2-(2-morpholin-4-ylethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-5-3-4-6-18(15)17-13-19-21(20(27)14-17)16(2)24-22(25-19)23-7-8-26-9-11-28-12-10-26/h3-6,17H,7-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAODRCBGKUVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Substitution Reactions: Introduction of the 2-methylphenyl group and the morpholin-4-ylethylamine moiety can be done through nucleophilic substitution reactions.

    Final Cyclization: The final step often involves cyclization under acidic or basic conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This can include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the quinazolinone ring or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the morpholine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for binding to various biological receptors.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases such as cancer, inflammation, and infections.

    Drug Development: Used as a lead compound in the development of new drugs.

Industry

    Agriculture: Potential use as agrochemicals.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Modulation: Binding to and modulating the activity of biological receptors.

    Signal Transduction: Interfering with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse pharmacological activities, often modulated by substituents at positions 2 and 7. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Substituent at Position 7 Substituent at Position 2 Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-methylphenyl 2-morpholin-4-ylethylamino C21H26N4O2 366.46* Ortho-methylphenyl; morpholine side chain
Compound A 4-methoxyphenyl amino C15H17N3O2 271.27* Para-methoxy; simpler amino group
Compound B 4-fluorophenyl 3-methylphenylamino C21H20FN3O 361.40* Electron-withdrawing fluorine; bulky aryl
Compound C 4-methoxyphenyl 2-furylmethylamino C20H21N3O3 351.40* Heterocyclic furan; polar substituent
Compound D 4-methoxyphenyl 2-morpholin-4-ylethylamino C21H26N4O3 382.46 Para-methoxy; shared morpholine side chain

*Calculated based on substituent adjustments; experimental data unavailable in provided evidence.

Key Structural Insights:

Position 7 Substituents: The target’s 2-methylphenyl group (ortho-substituted) contrasts with 4-methoxyphenyl (para-substituted) in Compounds A, C, and D. 4-fluorophenyl (Compound B) introduces an electron-withdrawing group, which could alter π-π stacking interactions compared to the electron-donating methyl group in the target .

Position 2 Substituents: The morpholinoethylamino group (target and Compound D) offers enhanced solubility and hydrogen-bonding capacity compared to simpler substituents (e.g., amino in Compound A or furylmethylamino in Compound C) .

Research Findings and Data Analysis

Limited experimental data is available in the provided evidence, but structural comparisons suggest:

  • Solubility : The morpholine group in the target and Compound D likely improves aqueous solubility compared to Compounds A–C, which lack such polar motifs .
  • Steric Effects : The ortho-methyl group in the target could hinder interactions with flat binding pockets compared to para-substituted analogs like Compound D .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
4-methyl-7-(2-methylphenyl)-2-[(2-morpholin-4-ylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

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